molecular formula C8H5BrN2O2 B12978969 8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid

8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No.: B12978969
M. Wt: 241.04 g/mol
InChI Key: BLBQBZHVWCDKLW-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyridine-5-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring system.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine-5-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    8-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    8-Iodoimidazo[1,2-a]pyridine-5-carboxylic acid: Contains an iodine atom, which can participate in different types of coupling reactions compared to the bromine derivative.

Uniqueness

8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

8-bromoimidazo[1,2-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-6(8(12)13)11-4-3-10-7(5)11/h1-4H,(H,12,13)

InChI Key

BLBQBZHVWCDKLW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=C(C2=N1)Br)C(=O)O

Origin of Product

United States

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